5-(3-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Description
The compound 5-(3-Bromophenyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a structurally complex pyrrolin-2-one derivative featuring multiple pharmacophoric motifs. Its core structure includes a pyrrolin-2-one ring substituted at positions 1, 3, 4, and 5 with a 6-methylbenzothiazol-2-yl group, a hydroxyl group, a 2-thienylcarbonyl moiety, and a 3-bromophenyl group, respectively. The molecular formula is C23H15BrN2O3S2, with a calculated molecular weight of 511.41 g/mol. Key features include:
- 6-Methylbenzothiazol-2-yl: Increases lipophilicity and metabolic stability compared to unsubstituted benzothiazoles.
- 2-Thienylcarbonyl: Contributes to π-π stacking and electronic interactions.
- 3-Bromophenyl: Facilitates halogen bonding and hydrophobic interactions.
Properties
Molecular Formula |
C23H15BrN2O3S2 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15BrN2O3S2/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3 |
InChI Key |
IUFFTLQWVXMURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are summarized below, with critical differences highlighted (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on synthesis.
Key Comparisons
Core Structure :
- The target’s pyrrolin-2-one core differs from the chromen-4-one in Example 63 and the pyrazole in . Pyrrolin-2-one derivatives are less commonly reported but offer conformational flexibility for binding interactions.
Bromophenyl Substituent :
- The 3-bromophenyl group in the target contrasts with the 4-bromophenyl in the dihydropyrrol-3-one analog . Positional isomerism may influence steric and electronic interactions with biological targets.
Heterocyclic Substituents: The 6-methylbenzothiazol-2-yl group in the target enhances lipophilicity compared to the benzimidazol-2-yl group in , which has additional H-bond donors (NH groups). Benzothiazoles are known for their electron-deficient aromatic systems, favoring interactions with hydrophobic pockets.
Thienylcarbonyl Group :
- Unique to the target, the 2-thienylcarbonyl moiety introduces a planar, electron-rich system for π-π stacking, absent in analogs like the dihydropyrrol-3-one or chromen-4-one derivatives .
Physicochemical Properties: The target’s higher molecular weight (511.41 g/mol) and reduced H-bond donors (1 vs.
Research Implications
Further studies should explore:
- Structure-Activity Relationships (SAR) : Impact of bromophenyl positional isomerism and methyl substitution on benzothiazole.
- Crystallographic Analysis : Use of SHELX for resolving conformational details and intermolecular interactions.
- Solubility and Stability : Comparative pharmacokinetic profiling against analogs like those in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
